4-Isopropylbenzoic acid 4-Isopropylbenzoic acid P-cumic acid is a cumic acid that consists of benzoic acid substituted by an isopropyl group at position 4. It has a role as a plant metabolite. It is a conjugate acid of a p-cumate.
4-Isopropylbenzoic acid is a natural product found in Cuminum cyminum, Bridelia retusa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 536-66-3
VCID: VC21372657
InChI: InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)
SMILES: CC(C)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol

4-Isopropylbenzoic acid

CAS No.: 536-66-3

Cat. No.: VC21372657

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropylbenzoic acid - 536-66-3

Specification

CAS No. 536-66-3
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
IUPAC Name 4-propan-2-ylbenzoic acid
Standard InChI InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)
Standard InChI Key CKMXAIVXVKGGFM-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C(=O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)O
Appearance Solid
Melting Point 117 - 118 °C

Introduction

Chemical Structure and Properties

Physical Properties

4-Isopropylbenzoic acid possesses distinctive physical properties that influence its behavior in various chemical and biological systems. The following table summarizes the key physical properties of this compound:

PropertyValue
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Melting Point117-120°C
Boiling Point271.8°C at 760 mmHg
Density1.162 g/cm³
Refractive Index1.5198 (estimate)
Flash Point128.1±16.2°C
pKa4.35±0.10 (Predicted)

Chemical Properties

From a chemical perspective, 4-Isopropylbenzoic acid demonstrates reactivity patterns typical of aromatic carboxylic acids. The carboxylic acid group (-COOH) at position 1 and the isopropyl group at position 4 confer specific chemical behaviors that are relevant to its applications in organic synthesis .

The compound is defined in chemical databases as "A cumic acid that consists of benzoic acid substituted by an isopropyl group at position 4" . This substitution pattern influences its reactivity, particularly in the context of nucleophilic and electrophilic reactions relevant to organic synthesis applications .

Scientific literature and chemical databases reference 4-Isopropylbenzoic acid through various identifiers and synonyms. The following table compiles the key identification parameters for this compound:

Identifier TypeValue
CAS Number536-66-3
IUPAC Name4-(1-methylethyl)benzoic acid
Common SynonymsCumic acid, Cuminic acid, p-Cumic acid
InChIKeyCKMXAIVXVKGGFM-UHFFFAOYSA-N
FDA UNII6LP0WTM1JB
NIST Chemistry ReferenceBenzoic acid, 4-(1-methylethyl)-
EPA Substance Registry4-Isopropylbenzoic acid (536-66-3)

Synthesis Methods

Traditional Synthesis Methods

Several established methods exist for the synthesis of 4-Isopropylbenzoic acid, each offering specific advantages in terms of yield, efficiency, and starting materials:

  • Oxidation of Cuminic Aldehyde: This approach involves the oxidation of cuminic aldehyde, potentially in the presence of water, to yield 4-Isopropylbenzoic acid .

  • Oxidation of para-Cymene: Another traditional route employs the oxidation of para-cymene under either alkaline or acidic conditions to produce the target compound .

  • Isopropylation and Carbonation: Research has demonstrated that isopropylation of bromo- or iodo-benzene generates a mixture of mono-, di-, and tri-isopropyl halogenobenzenes. These intermediates, when separated through fractionation and subsequently carbonated, yield corresponding benzoic acids including 4-Isopropylbenzoic acid .

Modern Synthesis Approaches

Recent advancements have introduced more efficient and environmentally friendly methods for synthesizing 4-Isopropylbenzoic acid:

  • Ultrasonic Irradiation Method: This contemporary approach uses 4-isopropylbenzyl alcohol as the starting material. The synthesis proceeds with diethylene glycol dimethyl ether under ultrasonic irradiation at 40 KHz/30 W/70°C for 30 minutes. This method demonstrates impressive efficiency, yielding 98% of the target compound .

  • β-Pinene-Based Synthesis: A novel and industrially promising method employs β-pinene (a renewable natural product) as the starting material. The process involves oxidation of β-pinene to obtain notopine acid, dehydration and ring-opening of notopine acid under sulfuric acid conditions to produce dihydrocumic acid, followed by catalytic dehydrogenation to yield 4-Isopropylbenzoic acid. This approach offers several advantages, including abundant and low-cost raw materials, fewer synthetic steps, simplified operations, and lower production costs .

Applications and Uses

Chemical Applications

4-Isopropylbenzoic acid serves as a versatile building block in various chemical applications:

  • Synthesis of Organometallic Compounds: The compound has been employed in the synthesis of triorganotin carboxylates bearing methyl, butyl, and phenyl substituents at tin. These products have been characterized through spectroscopic and thermal techniques, focusing on the coordination number of tin atoms in both solution and solid states .

  • Synthetic Organic Chemistry: It functions as an important intermediate in the synthesis of dyes and various organic compounds, leveraging its aromatic carboxylic acid structure .

  • Industrial Processes: The compound contributes to the development of catalysts, reagents, and materials utilized in diverse industrial applications .

Research Findings

Scientific investigations into 4-Isopropylbenzoic acid have yielded several noteworthy findings:

  • Natural Occurrence: The compound has been isolated from the stem bark of Bridelia retusa, establishing its presence as a natural product in certain plant species .

  • Structural Studies: Investigations into the physical and spectroscopic properties of 4-Isopropylbenzoic acid and its derivatives have enhanced understanding of structure-activity relationships, particularly in the context of organometallic chemistry .

  • Separation Techniques: Research has demonstrated that the distinctive acid strength of 4-Isopropylbenzoic acid, compared to other isopropylbenzoic acid isomers, facilitates its separation from solution through fractional precipitation with mineral acid .

  • Enzymatic Interactions: Studies have characterized the compound's interaction with mushroom tyrosinase, establishing its role as a reversible and uncompetitive inhibitor of this enzyme .

  • Synthetic Methodology Development: The development of new synthetic routes, particularly those utilizing renewable resources like β-pinene, represents a significant advancement in green chemistry approaches to producing this compound .

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